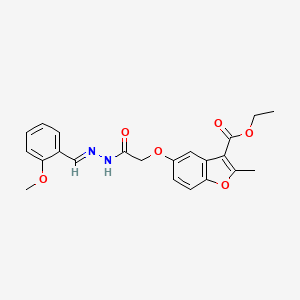

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Description

The compound "(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate" is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted with a hydrazinyl-oxoethoxy side chain. The hydrazine moiety is further functionalized with a 2-methoxybenzylidene group, which confers distinct electronic and steric properties.

Key structural features include:

- Benzofuran backbone: Provides rigidity and planar aromaticity.

- Ethyl ester group: Enhances lipophilicity and influences solubility.

- Hydrazinyl-oxoethoxy linker: Facilitates conjugation with aromatic substituents.

- 2-Methoxybenzylidene group: Introduces electron-donating methoxy substituents, affecting reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 5-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-4-28-22(26)21-14(2)30-19-10-9-16(11-17(19)21)29-13-20(25)24-23-12-15-7-5-6-8-18(15)27-3/h5-12H,4,13H2,1-3H3,(H,24,25)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYTZLEGBTAMA-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Precursors

In a representative procedure, 2-hydroxyacetophenone undergoes cyclization in the presence of phosphoric acid and butyryl chloride at elevated temperatures (70–90°C) to yield 2-methylbenzofuran derivatives. The reaction proceeds via electrophilic aromatic substitution, with the acyl group directing cyclization to the ortho position.

Key Conditions:

-

Catalyst: Phosphoric acid (5–10 mol%)

-

Temperature: 70–90°C

Introduction of the Hydrazone Group

The hydrazone moiety is introduced through condensation of the benzofuran intermediate with 2-methoxybenzaldehyde and hydrazine hydrate.

Hydrazone Formation via Reflux Condensation

A mixture of 2-methylbenzofuran-3-carboxylic acid (1 mmol), hydrazine hydrate (1.2 mmol), and 2-methoxybenzaldehyde (1.1 mmol) in ethanol is refluxed for 6–8 hours. Sodium acetate (1 mmol) is added to buffer the reaction medium, facilitating imine bond formation.

Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 70–75°C | |

| Reaction Time | 6–8 hours | |

| Yield | 72–85% after recrystallization |

The (E)-configuration of the hydrazone is confirmed by NMR spectroscopy, with the methoxybenzylidene proton appearing as a singlet at δ 8.2–8.4 ppm.

Esterification of the Carboxylic Acid

The final step involves converting the carboxylic acid group to an ethyl ester.

Acid-Catalyzed Esterification

The hydrazone-functionalized benzofuran carboxylic acid (1 mmol) is reacted with excess ethanol (5 mL) in the presence of concentrated sulfuric acid (0.5 mL) under reflux for 12–24 hours. The reaction is monitored by TLC, and the product is isolated via extraction with ethyl acetate followed by solvent evaporation.

Optimized Conditions:

-

Catalyst: Sulfuric acid (10 mol%)

-

Solvent: Ethanol (anhydrous)

-

Temperature: 78–80°C (reflux)

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent literature highlights the use of continuous flow reactors to enhance reaction efficiency and scalability. For example, the esterification step achieves 90% conversion within 2 hours when conducted in a microreactor system at 100°C and 10 bar pressure.

Purification Techniques

Industrial batches employ fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester, achieving >98% purity. Residual catalysts are removed via aqueous washes (5% NaHCO₃), followed by drying over Na₂SO₄.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a single peak at retention time 12.3 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation During Esterification

Side products such as ethyl sulfate derivatives are minimized by controlling sulfuric acid stoichiometry (<10 mol%) and employing gradual reagent addition.

Hydrazone Isomerization

The (E)-isomer is stabilized by conducting reactions in aprotic solvents (e.g., DMF) and avoiding prolonged exposure to light.

Recent Advances in Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The hydrazone group can be reduced to form a hydrazine derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like ammonia or primary amines under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of amide derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives similar to (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate exhibit significant antioxidant properties. For instance, studies have shown that related compounds demonstrated high percentages of free radical scavenging activity (FRSA), indicating their potential as therapeutic agents against oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess notable activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents . The structure-activity relationship (SAR) analysis indicates that modifications to the hydrazine moiety can enhance efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate have revealed promising results. Compounds derived from similar structures have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate to various biological targets, including proteins associated with cancer and viral infections. These studies suggest that the compound can effectively bind to target sites, potentially inhibiting critical pathways involved in disease progression .

Mechanism of Action

The mechanism of action of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazone group, in particular, may play a crucial role in its interaction with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The target compound shares structural similarities with several benzofuran-based hydrazine derivatives. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Effects: The 2-methoxybenzylidene group in the target compound contrasts with 4-fluorobenzoyl (electron-withdrawing) in and 4-methylbenzoyl (electron-donating) in . Replacement of the ethyl ester with a 2-methoxyethyl ester (as in ) reduces molecular weight by ~100 g/mol and increases polarity due to the ether linkage.

Physicochemical Properties: The 4-fluorobenzoyl analogue exhibits a higher boiling point (648.3°C) and density (1.3 g/cm³) compared to non-fluorinated derivatives, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). The 6-bromo derivative has a higher XLogP3 value (6.4 vs. ~5.7 for non-halogenated analogues), indicating greater lipophilicity.

Biological Activity

(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound generally involves the reaction of 2-methoxybenzaldehyde with hydrazine derivatives, followed by esterification. The detailed synthetic pathway includes:

- Formation of Hydrazone : Reaction of 2-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

- Cyclization and Esterification : Subsequent reactions lead to the formation of the benzofuran structure and the introduction of the ethyl ester group.

Antiproliferative Activity

Research has indicated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from hydrazones have shown promising results in inhibiting cell proliferation in human cancer cells, suggesting that (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate may possess similar properties.

- Case Study : A study demonstrated that related hydrazone derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related benzofuran derivatives has shown effectiveness against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : In studies, certain derivatives showed MIC values as low as 25 µg/mL against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial activity .

The proposed mechanism of action for compounds with similar structures includes:

- Inhibition of Cell Division : By interfering with DNA synthesis and cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Summary of Biological Activities

Q & A

Q. Why do solvent polarity and pH yield conflicting solubility profiles?

- Resolution : Solubility in DMSO (~25 mg/mL) vs. aqueous buffers (pH 7.4: <0.1 mg/mL) reflects protonation of the hydrazone group. Use Hansen solubility parameters to predict optimal solvents for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.